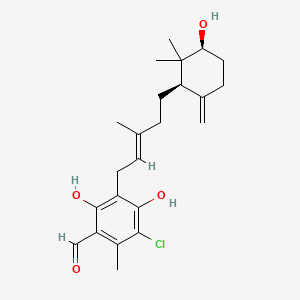
Ascochlorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascochlorin A can be synthesized through the farnesylation of orsellinic acid, followed by a series of enzymatic reactions . The biosynthetic pathway involves the precursor ilicicolin A epoxide, which is processed by the membrane-bound terpene cyclase AscF . The synthetic route includes hydroxylation, cyclization, and other modifications to achieve the final structure of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Acremonium fungi, which are rich sources of ascochlorin derivatives . The fungi are grown under controlled conditions, and the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ascochlorin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities .
Scientific Research Applications
Ascochlorin A has a wide range of scientific research applications:
Mechanism of Action
Ascochlorin A exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H31ClO4 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-chloro-2,4-dihydroxy-3-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-6-methylbenzaldehyde |
InChI |
InChI=1S/C23H31ClO4/c1-13(7-10-18-14(2)8-11-19(26)23(18,4)5)6-9-16-21(27)17(12-25)15(3)20(24)22(16)28/h6,12,18-19,26-28H,2,7-11H2,1,3-5H3/b13-6+/t18-,19+/m1/s1 |
InChI Key |
HQKVWXLIBNKFCS-OEAGFLSSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)O)O)C=O |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC2C(=C)CCC(C2(C)C)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
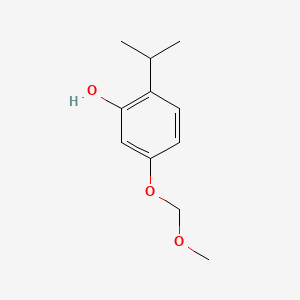
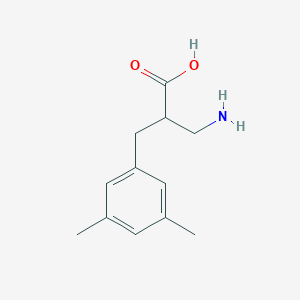
![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)

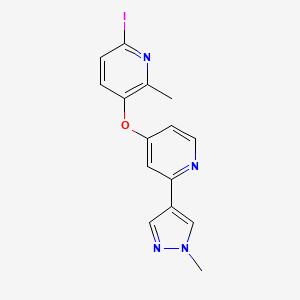
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
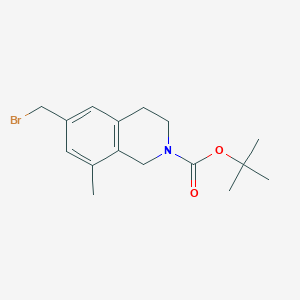

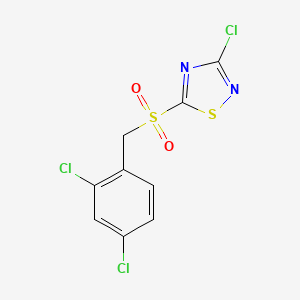
![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
